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Compound of Interest

Compound Name:
1-[(5-Bromofuran-2-yl)methyl]-1H-

pyrazol-4-amine

Cat. No.: B13300453

Get Quote

Executive Summary: The Hinge-Binding Workhorse
In the landscape of small-molecule drug discovery, few scaffolds possess the "privileged"

status of the substituted pyrazol-4-amine. This moiety is not merely a structural connector; it is

a precision-engineered warhead designed to exploit the ATP-binding pockets of protein

kinases.

The 4-aminopyrazole core offers a unique donor-acceptor (D-A) motif capable of forming

bidentate hydrogen bonds with the hinge region of kinases (e.g., CDK, Aurora, JAK). Unlike its

isomer, the 3-aminopyrazole, the 4-amino variant positions its vectors to allow orthogonal

functionalization at the N1, C3, and C5 positions, enabling medicinal chemists to independently

tune solubility, hydrophobic fit, and selectivity without disrupting the primary binding mode.

This guide dissects the synthetic architecture, structure-activity relationships (SAR), and

experimental protocols required to master this scaffold.

Structural Logic & SAR Vectors
To design effective ligands, one must understand the pyrazol-4-amine as a vector field.
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Position Role in Drug Design Chemical Space

N1 (Tail) Solubility & PK Control

This position points towards

the solvent-exposed region.

Ideal for solubilizing groups

(morpholine, piperazine) or

alkyl chains to modulate LogP.

C3/C5 (Wings) Steric Gatekeeper

These positions flank the core.

Bulky groups here (e.g., t-

butyl, phenyl) can induce

torsion to lock bioactive

conformations or fill the

hydrophobic back-pocket of

the kinase.

C4-Amino (Head) The Linker/Hinge

The primary handle. It serves

as a hydrogen bond donor.

Derivatization into ureas (as in

AT9283) or amides creates a

"staple" that locks the molecule

into the ATP pocket.

N2 (Core) H-Bond Acceptor

Essential for interaction with

the backbone NH of the kinase

hinge residue (e.g., Leu83 in

CDK2).

Synthetic Architecture
The construction of the 4-aminopyrazole core generally follows two distinct logical pathways:

De Novo Cyclization (constructing the ring) or Functionalization (modifying an existing ring).

Pathway A: The Nitration-Reduction Sequence (The
Industry Standard)
This is the most robust route for generating diverse libraries. It begins with a pre-functionalized

pyrazole, installs a nitro group at C4 (the most electron-rich position), and reduces it to the
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amine.

Mechanism: Electrophilic Aromatic Substitution (

) followed by catalytic hydrogenation.

Advantage: High regioselectivity; compatible with diverse N1 substituents.

Pathway B: The Knorr-Type Cyclization
Condensation of hydrazines with 2-cyano-3-ethoxyacrylates or similar electrophiles.

Advantage: Allows installation of complex C3/C5 substituents early.

Risk: Regioisomer formation (N1 vs N2 alkylation) can be problematic.

Visualization of Synthetic Workflows
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Figure 1: Dual pathways for accessing the 4-aminopyrazole scaffold. Route A (Red) is preferred

for late-stage diversification.

Case Study: AT9283 (Aurora Kinase Inhibitor)[1][2]
AT9283 exemplifies the power of the 4-aminopyrazole scaffold.[1]

Structure: 1-cyclopropyl-3-(3-(5-morpholinomethyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-

yl)urea.
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Mechanism: The urea moiety at the C4-amino position acts as the primary anchor. The

pyrazole N2 accepts a hydrogen bond from the hinge region of Aurora A/B kinases.

Clinical Relevance: This molecule demonstrates how converting the C4-amine into a urea

enhances potency (IC50 ~3 nM) by adding an additional H-bond donor/acceptor pair.

Experimental Protocols
Protocol: Chemoselective Reduction of 1-Methyl-4-
nitropyrazole
Rationale: While catalytic hydrogenation is standard, iron-mediated reduction is described here

as it is chemoselective, avoiding the dehalogenation of sensitive C3/C5 substituents (e.g., Cl,

Br) often present in drug candidates.

Materials:

1-Methyl-4-nitropyrazole (1.0 eq)

Iron powder (5.0 eq, <10 micron)

Ammonium Chloride (

, 5.0 eq)

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

Preparation: In a 250 mL round-bottom flask, dissolve 1-methyl-4-nitropyrazole (10 mmol) in

Ethanol (40 mL) and Water (10 mL).

Activation: Add solid

followed by Iron powder in a single portion.

Critical Control Point: Ensure vigorous stirring. The iron powder must not settle.
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Reflux: Heat the suspension to 80°C (reflux) for 2 hours. Monitor by TLC (Eluent: 5% MeOH

in DCM). The starting material (

~0.6) should disappear, replaced by the amine (

~0.2, stains purple with Ninhydrin).

Workup: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the

pad with hot ethanol (2 x 20 mL).

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc,

wash with brine, dry over

, and concentrate.

Stability Note: 4-aminopyrazoles are oxidation-sensitive. Store under Argon or use

immediately in the next coupling step.

Protocol: Kinase Inhibition Assay (ADP-Glo™)
Rationale: To validate the biological activity of the synthesized derivative.

Enzyme Mix: Dilute Aurora A kinase (0.2 ng/µL) in 1x Kinase Buffer.

Compound Addition: Add 1 µL of the synthesized pyrazole (serial dilution in DMSO) to a 384-

well white plate.

Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic

Protein).

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

Detection: Add 2 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

Incubate 40 mins.

Readout: Add 4 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Measure Luminescence.

Biological Signaling & Binding Mode
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The following diagram illustrates the interaction of a generic 4-aminopyrazole-urea derivative

within the ATP-binding pocket of a kinase.
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Figure 2: Schematic of the bidentate H-bond network formed by 4-aminopyrazole derivatives in

the kinase hinge region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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